9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one
Description
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one is a purine nucleoside analog. It is structurally related to guanosine and is known for its significant role in various biological processes. This compound is often referred to as 2’-deoxyguanosine in scientific literature .
Properties
Molecular Formula |
C18H21N5O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one |
InChI |
InChI=1S/C18H21N5O5/c24-7-11(10-4-2-1-3-5-10)20-18-21-16-15(17(27)22-18)19-9-23(16)14-6-12(26)13(8-25)28-14/h1-5,9,11-14,24-26H,6-8H2,(H2,20,21,22,27)/t11?,12-,13+,14+/m0/s1 |
InChI Key |
OATDVDXNQAULDQ-CKISJDIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(CO)C4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(CO)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one involves multiple steps. One common method includes the protection of the hydroxyl groups, followed by the formation of the glycosidic bond between the sugar moiety and the purine base. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a research reagent.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It targets DNA polymerases and other enzymes involved in DNA synthesis, thereby inhibiting viral replication and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A naturally occurring nucleoside with a similar structure.
Acyclovir: An antiviral drug that is a synthetic analog of guanosine.
Ribavirin: Another antiviral compound with structural similarities.
Uniqueness
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one: is unique due to its specific configuration and the presence of both hydroxyl and amino groups, which contribute to its biological activity and versatility in chemical reactions .
Biological Activity
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one is a purine derivative that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various mechanisms through which it may exert pharmacological effects, particularly in the fields of immunology and oncology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 339.30 g/mol . Its structure includes a purine base linked to a hydroxymethyl oxolane ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N5O6 |
| Molecular Weight | 339.30 g/mol |
| IUPAC Name | N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide |
| InChI Key | FRJVWKHHAKIXSR-LKEWCRSYSA-N |
The biological activity of this compound is primarily mediated through its interaction with purinergic receptors. Purinergic signaling plays a critical role in various physiological processes, including immune response and cellular communication. The compound's ability to modulate these pathways could lead to significant therapeutic effects.
Key Mechanisms:
- Inhibition of Nucleic Acid Synthesis: The compound has been shown to interfere with the enzymes involved in nucleic acid synthesis, which can inhibit viral replication and cancer cell proliferation.
- Modulation of Immune Response: By affecting purinergic signaling pathways, this compound may enhance or suppress immune responses depending on the context of its application.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities:
Antiviral Activity
Studies have demonstrated that derivatives of purine compounds can inhibit viral replication by targeting viral polymerases. The specific interactions and efficacy against different viruses are still under investigation.
Anticancer Properties
Research indicates potential anticancer effects through:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by blocking specific signaling pathways associated with cell proliferation.
Case Studies
- In Vitro Studies: A study conducted on cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Animal Models: In vivo studies have indicated that administration of the compound can lead to reduced tumor size and improved survival rates in animal models of cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
